R(+)-3-Aminotetrahydrofuran toluene-4-SU
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Overview
Description
R(+)-3-Aminotetrahydrofuran toluene-4-SU is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, featuring an amino group and a tetrahydrofuran ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R(+)-3-Aminotetrahydrofuran toluene-4-SU typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tetrahydrofuran and an appropriate amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and automated purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
R(+)-3-Aminotetrahydrofuran toluene-4-SU can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitrates.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may yield primary or secondary amines.
Scientific Research Applications
R(+)-3-Aminotetrahydrofuran toluene-4-SU has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of R(+)-3-Aminotetrahydrofuran toluene-4-SU involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
®-3-Aminotertrahydrofurantosylate: The enantiomer of R(+)-3-Aminotetrahydrofuran toluene-4-SU, with different stereochemistry and potentially different biological activity.
3-Aminotetrahydrofuran: A related compound lacking the tosylate group, with different chemical properties and reactivity.
Aminotetrahydrofuran Derivatives: Various derivatives with modifications to the amino group or tetrahydrofuran ring, leading to different properties and applications.
Properties
IUPAC Name |
2-methylbenzenesulfonic acid;(3R)-oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H9NO/c1-6-4-2-3-5-7(6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINVWHAPADDTGA-FZSMXKCYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)O.C1COCC1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)O.C1COC[C@@H]1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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